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Compound of Interest

Compound Name:
Methyl 3-Amino-4-(1H-1,2,4-

triazol-1-yl)benzoate

CAS No.: 167626-50-8

Cat. No.: B179899 Get Quote

Executive Summary
This technical guide provides a comprehensive analysis of triazole-containing benzoates, a

hybrid molecular scaffold emerging as a high-value target in medicinal chemistry. By fusing the

pharmacophoric 1,2,3-triazole ring with a benzoate moiety, researchers have unlocked a class

of compounds exhibiting potent antimicrobial, anticancer, and enzyme-inhibitory properties.

This guide details the chemical rationale, synthesis protocols, structure-activity relationships

(SAR), and biological mechanisms required for the development of these agents.

Chemical Rationale: The Hybrid Advantage
The design of triazole-containing benzoates is predicated on the principle of molecular

hybridization.

The 1,2,3-Triazole Core: Acts as a bioisostere of amide bonds but with superior metabolic

stability.[1] It functions as a rigid linker that can participate in dipole-dipole interactions and

hydrogen bonding (as a weak acceptor).

The Benzoate Moiety: Provides a lipophilic scaffold that enhances membrane permeability.

The ester functionality serves as a hydrogen bond acceptor and can act as a prodrug motif,

potentially releasing the active acid form upon intracellular hydrolysis by esterases.
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Key Synergies:

Solubility & Bioavailability: The benzoate ester balances the polarity of the triazole,

optimizing

values for oral bioavailability.

Target Binding: The triazole nitrogen atoms often coordinate with metal ions in enzyme active

sites (e.g., Heme iron in CYP51), while the benzoate ring engages in

stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tryptophan).

Synthesis Strategy: Copper-Catalyzed
Cycloaddition
The most robust method for synthesizing 1,4-disubstituted 1,2,3-triazole benzoates is the

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), also known as "Click Chemistry."[1][2]

[3]

Experimental Protocol: General Synthesis of Triazole-
Benzoates
Note: This protocol assumes the coupling of a benzoate-functionalized alkyne with an organic

azide.

Reagents:

Benzoate-alkyne derivative (1.0 equiv)

Organic azide (1.1 equiv)

Copper(II) sulfate pentahydrate (

) (0.1 equiv)

Sodium ascorbate (0.2 equiv)

Solvent:
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(1:1 v/v) or

Step-by-Step Methodology:

Preparation: Dissolve the benzoate-alkyne (1.0 mmol) and organic azide (1.1 mmol) in 10

mL of solvent in a round-bottom flask.

Catalyst Activation: In a separate vial, dissolve

(25 mg) and sodium ascorbate (40 mg) in 2 mL of water. The solution should turn bright
yellow/orange, indicating the reduction of Cu(II) to the active Cu(I) species.

Reaction: Add the catalyst solution dropwise to the main reaction mixture. Stir vigorously at

room temperature (25°C) for 6–12 hours.

Process Control: Monitor reaction progress via Thin Layer Chromatography (TLC) using

Hexane:Ethyl Acetate (7:3).

Work-up: Upon completion, dilute the mixture with 20 mL of cold water. A precipitate usually

forms.

Purification: Filter the precipitate, wash with dilute ammonia solution (to remove copper

traces), and recrystallize from ethanol/water. If no precipitate forms, extract with ethyl acetate

(

mL), dry over

, and purify via silica gel column chromatography.

Visualization: Synthesis Pathway
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Caption: CuAAC mechanism ensuring regioselective formation of 1,4-disubstituted triazole

benzoates.

Biological Activity Profile
A. Antimicrobial & Antifungal Activity
Triazole-benzoates are potent inhibitors of fungal pathogens, specifically targeting lanosterol 14

-demethylase (CYP51).

Mechanism: The N-3 or N-4 nitrogen of the triazole ring coordinates with the heme iron atom

in the CYP51 active site. This blocks the demethylation of lanosterol, a precursor to

ergosterol.

Consequence: Depletion of ergosterol disrupts fungal cell membrane integrity, leading to cell

lysis.

Key Data: Derivatives with halogenated benzoate rings (e.g., 2,4-dichlorobenzoate) often

show MIC values comparable to Fluconazole.

B. Anticancer Activity
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These compounds exhibit cytotoxicity against various cell lines (MCF-7, HeLa, HT-29) via

multiple pathways.

Tubulin Polymerization Inhibition: Similar to colchicine, some triazole-benzoates bind to the

colchicine-binding site of tubulin, preventing microtubule assembly and arresting the cell

cycle in the G2/M phase.

EGFR Inhibition: The benzoate scaffold can fit into the hydrophobic pocket of the Epidermal

Growth Factor Receptor (EGFR), inhibiting downstream signaling (Ras/Raf/MEK/ERK

pathway).

Apoptosis: Induction of apoptosis is often caspase-dependent, characterized by

mitochondrial membrane potential loss.

C. Enzyme Inhibition ( -Glucosidase)
Recent studies highlight triazole-benzoates as inhibitors of

-glucosidase, offering potential for Type 2 Diabetes management.[4]

Mechanism: The triazole ring mimics the transition state of polysaccharide hydrolysis, while

the benzoate group interacts with peripheral hydrophobic residues in the enzyme cleft.

Structure-Activity Relationship (SAR)[2][5]
The biological efficacy of triazole-containing benzoates is strictly governed by the substitution

pattern on the benzoate ring and the linker length.
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Structural Feature Modification Biological Impact

Benzoate Ring (R)

Electron-Withdrawing Groups

(Cl, F, NO

)

Increases antimicrobial and

anticancer potency due to

enhanced lipophilicity and

electronic affinity.

Benzoate Ring (R)
Electron-Donating Groups

(OMe, Me)

Generally decreases potency,

though methoxy groups at

para position can enhance

solubility.

Triazole Linker
Methylene (-CH

-) vs. Ethylene

Short linkers (Methylene)

restrict conformational

flexibility, often leading to

higher binding affinity (lower IC

).

C-4 Substitution Phenyl vs. Alkyl

Phenyl rings at C-4 allow for

additional

stacking, significantly

improving activity against

EGFR and CYP51.

Visualization: Mechanism of Action (Antifungal)
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Caption: Mechanism of CYP51 inhibition by triazole-benzoates leading to fungal cell death.

Experimental Protocol: MTT Cell Viability Assay
To validate anticancer activity, the MTT assay is the industry standard.

Materials:

Cancer cell lines (e.g., MCF-7)[5]

MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

DMSO (Dimethyl sulfoxide)
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96-well culture plates

Protocol:

Seeding: Seed cells at a density of

cells/well in 100

L of media. Incubate for 24 hours at 37°C (

).

Treatment: Add synthesized triazole-benzoates at varying concentrations (e.g., 0.1, 1, 10,

50, 100

M). Include a Positive Control (e.g., Doxorubicin) and a Negative Control (0.1% DMSO).

Incubation: Incubate for 48 hours.

MTT Addition: Add 10

L of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Living cells will
metabolize MTT into purple formazan crystals.

Solubilization: Remove media carefully. Add 100

L of DMSO to dissolve formazan crystals.

Measurement: Measure absorbance at 570 nm using a microplate reader.

Calculation: Calculate Cell Viability (%) =

. Determine IC

values using non-linear regression.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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